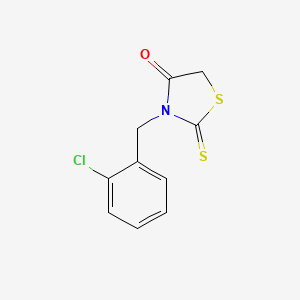

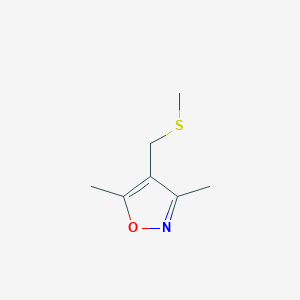

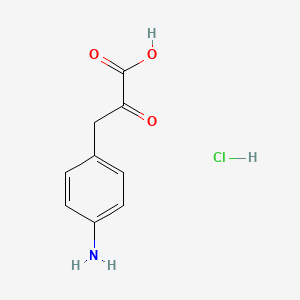

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

The compound "4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a novel and efficient route starting from potassium tricyanomethanide, followed by a selective Sandmeyer reaction on the corresponding diaminopyrazole . Although the specific synthesis of "4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate bromo and carboxylic acid functional groups at the relevant positions on the pyrazole ring.

Molecular Structure Analysis

Structural studies of pyrazole derivatives, such as the 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, reveal that these compounds can crystallize in various crystal systems and exhibit a planar heterocyclic core with a conjugated π-electron system . The molecular structure is often stabilized by intermolecular hydrogen bonding, forming one-dimensional infinite chains in the crystalline lattice. These structural features are crucial for the compound's reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. For instance, the presence of tert-butyl and methyl groups can affect the electron density and steric hindrance, which in turn can influence the compound's participation in chemical reactions. The papers provided do not detail specific reactions for "4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid," but they do discuss the reactivity of related compounds, such as the photochemical stability of methylchalcogenyl-substituted pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones under UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different functional groups, such as bromo, tert-butyl, methyl, and carboxylic acid, can significantly influence properties like solubility, melting point, and acidity. The crystal packing and intermolecular hydrogen bonding patterns, as observed in related compounds, contribute to the stability and solid-state properties of these molecules . The spectroscopic evaluations, including FT-IR and FT-NMR, provide insights

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid is utilized in novel synthetic routes for creating related pyrazole derivatives. For instance, it has been used in the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, offering a more versatile method than previous approaches (Bobko, Kaura, Evans, & Su, 2012).

- The compound serves as an intermediate in various chemical syntheses. For example, it has been involved in the production of pyrazinecarboxamides, which are analyzed for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006).

Chemical and Physical Properties

- The compound plays a crucial role in understanding the chemical and physical properties of related pyrazole derivatives. For instance, research on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a related compound, provided insights into the molecular structure, spectral analysis, and nonlinear optical properties (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).

- Studies on the NMR chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives, including compounds similar to 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid, have contributed to the understanding of the molecular behavior of these compounds (Cabildo, Claramunt, & Elguero, 1984).

Antifungal and Biological Activity

- Some derivatives of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid have been synthesized and tested for antifungal activities against several phytopathogenic fungi, demonstrating the potential biological applications of these compounds (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Direcciones Futuras

Pyrazole compounds, including 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid, are often used in the synthesis of various pharmaceutical and biologically active compounds . Therefore, future research may focus on exploring its potential applications in drug development and other areas of chemistry.

Propiedades

IUPAC Name |

4-bromo-5-tert-butyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)7-5(10)6(8(13)14)12(4)11-7/h1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNCIKRITSLLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1Br)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160065 | |

| Record name | 4-Bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

685513-52-4 | |

| Record name | 4-Bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

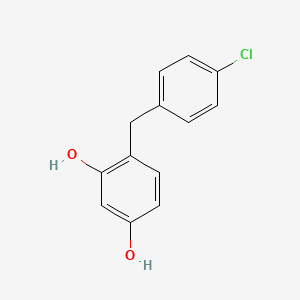

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3032921.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)

![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)